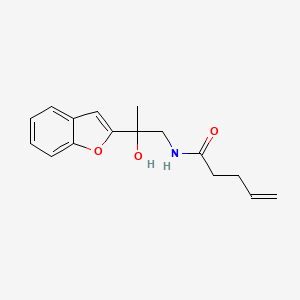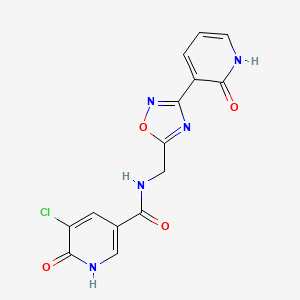
1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane, also known as TFPD, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. TFPD has been synthesized using different methods, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
The mechanism of action of 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane is not fully understood, but several studies have provided insights into its mode of action. This compound has been shown to interact with different molecular targets, such as enzymes, receptors, and ion channels. This compound has also been reported to modulate different signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. The exact mechanism of action of this compound may depend on the specific target and the cellular context.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects, depending on the concentration and the duration of exposure. This compound has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate glucose metabolism. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of different diseases. However, the exact biochemical and physiological effects of this compound may vary depending on the specific experimental conditions and the cellular context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has several advantages for lab experiments, such as its high purity, stability, and reproducibility. This compound can be easily synthesized using different methods, and its structure can be easily modified to obtain derivatives with different properties. However, this compound also has some limitations, such as its potential toxicity and its limited solubility in some solvents. The toxicity of this compound may depend on the specific experimental conditions and the concentration used.
Direcciones Futuras
1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has several potential future directions for scientific research. One possible direction is the further investigation of its mechanism of action and molecular targets. Another direction is the development of this compound-based drugs for the treatment of different diseases. This compound may also have potential applications in other fields, such as materials science and catalysis. The synthesis of new derivatives of this compound with enhanced properties may also be an interesting direction for future research.
Métodos De Síntesis
The synthesis of 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has been reported in several studies. One of the most common methods involves the reaction of 1,4-diazepane with 3,3,3-trifluoropropylsulfonyl chloride in the presence of triethylamine and thian-4-ol. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Other methods involve the use of different reagents and solvents, but the overall process is similar.
Aplicaciones Científicas De Investigación
1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of different diseases, such as cancer, diabetes, and neurological disorders. This compound has also been used as a building block for the synthesis of other bioactive compounds. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
Propiedades
IUPAC Name |
1-(thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2S2/c14-13(15,16)4-11-22(19,20)18-6-1-5-17(7-8-18)12-2-9-21-10-3-12/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVGUCMCTJRUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)CCC(F)(F)F)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2535206.png)
![N-((tetrahydrofuran-2-yl)methyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2535207.png)
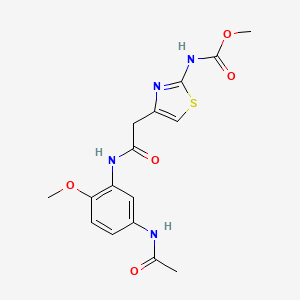
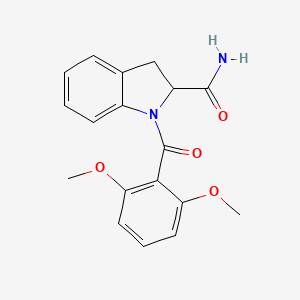
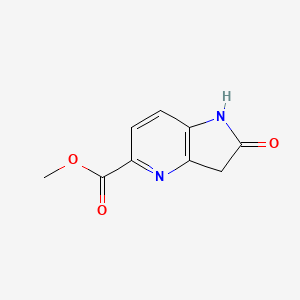
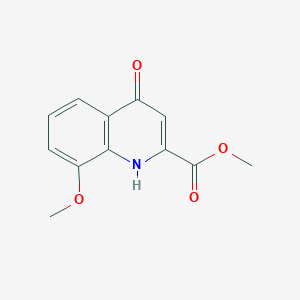
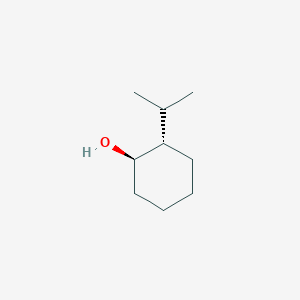
![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2535220.png)

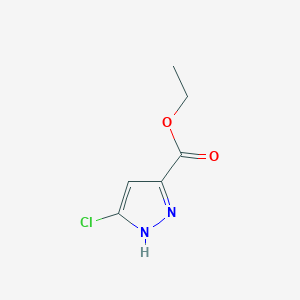
![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)
